2-Isopropyl-1H-imidazole sulphate is a chemical compound characterized by its unique imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the isopropyl group enhances its lipophilicity, while the sulphate moiety contributes to its solubility in polar solvents. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry.
The chemical reactivity of 2-Isopropyl-1H-imidazole sulphate can be attributed to the imidazole ring, which can participate in various reactions:
These reactions are essential for developing new derivatives that may exhibit enhanced biological activities or different properties.
2-Isopropyl-1H-imidazole sulphate has been studied for its biological activities, particularly its antimicrobial properties. Compounds containing imidazole rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The imidazole scaffold is known for its ability to interact with biological targets through hydrogen bonding and coordination interactions, making it a valuable structure in drug design .
Several synthetic routes have been developed for the preparation of 2-Isopropyl-1H-imidazole sulphate:
The applications of 2-Isopropyl-1H-imidazole sulphate span various fields:
Interaction studies involving 2-Isopropyl-1H-imidazole sulphate focus on its binding affinity and mechanism of action with various biological targets. Research suggests that the imidazole ring plays a crucial role in mediating interactions with enzymes and receptors, influencing their activity through competitive inhibition or modulation . These studies are essential for understanding how this compound can be utilized therapeutically.
Several compounds share structural similarities with 2-Isopropyl-1H-imidazole sulphate. Here is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylimidazole | Contains methyl group at position 1 | Known for its role in biological systems as a ligand |
| 2-Methylimidazole | Methyl group at position 2 | Exhibits antifungal properties |
| 4-Methylimidazole | Methyl group at position 4 | Involved in drug metabolism |
| 1H-Imidazol-1-ethanol | Ethanol substitution at position 1 | Used in pharmaceuticals as an intermediate |
| 1H-Imidazo[4,5-b]pyridine | Pyridine fused with imidazole | Exhibits unique pharmacological activities |
The uniqueness of 2-Isopropyl-1H-imidazole sulphate lies in its specific combination of the isopropyl group and the sulphate moiety, which influence both its solubility and biological activity compared to other imidazole derivatives.
2-Isopropyl-1H-imidazole sulphate is a sulfur-containing derivative of the imidazole heterocycle. Its IUPAC name, 2-(propan-2-yl)-1H-imidazole sulfate, reflects the substitution pattern: an isopropyl group at the second position of the imidazole ring and a sulfate group bonded via acid-base interaction. The molecular formula C₆H₁₂N₂O₄S corresponds to a molecular weight of 208.24 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | 93840-68-7 |
| Molecular Formula | C₆H₁₂N₂O₄S |
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 2-(propan-2-yl)-1H-imidazole sulfate |
| Synonyms | 2-(1-Methylethyl)-1H-imidazole/sulfuric acid |
The sulfate group introduces polarity, enhancing solubility in aqueous media compared to non-sulfated imidazoles such as 2-methyl-1H-imidazole (PubChem CID 3022574) . Structural analogs like 2-isopropyl-1H-imidazole-1-propiononitrile (CID 21149508) further illustrate the versatility of imidazole functionalization .
Imidazole, first synthesized in 1858 via the Debus reaction (glyoxal, formaldehyde, and ammonia), laid the foundation for heterocyclic chemistry . Its derivatives gained prominence in the 20th century with discoveries like cimetidine, an H₂-receptor antagonist. Sulfated imidazoles emerged later, driven by efforts to improve pharmacokinetic properties. The sulfate group in 2-isopropyl-1H-imidazole sulphate likely originated from sulfation strategies used to enhance metabolic stability or receptor binding in drug design .
Early imidazole derivatives focused on alkyl and aryl substitutions, but the introduction of ionic groups like sulfates expanded applications in catalysis and bioactivity modulation. For example, imidazole sulfates are intermediates in synthesizing ionic liquids or coordinating metal ions in enzymatic mimics .
Sulfation profoundly alters physicochemical and biological behaviors. In 2-isopropyl-1H-imidazole sulphate, the sulfate group:
Sulfated imidazoles are explored in medicinal chemistry for their potential to mimic sulfated biomolecules (e.g., heparin) or act as enzyme inhibitors. The sulfate’s role in hydrogen bonding and electrostatic interactions makes it critical for targeting charged binding pockets .
The synthesis of 2-Isopropyl-1H-imidazole sulphate through conventional alkylation-sulfation pathways represents the foundational approach for producing this important heterocyclic compound. Traditional methods encompass several well-established synthetic routes, each with distinct advantages and limitations [1] [2].
Direct Alkylation with Alkyl Halides constitutes the most straightforward approach, involving the reaction of imidazole with isopropyl halides such as isopropyl iodide or isopropyl bromide [3]. This method typically proceeds through nucleophilic substitution mechanisms under basic conditions. The reaction requires careful temperature control, with optimal conditions maintained between 50-80°C to achieve yields ranging from 30-70% [4] [3]. However, regioselectivity issues remain a significant challenge, as alkylation can occur at multiple positions on the imidazole ring.
The Debus-Radziszewski synthesis provides an alternative route utilizing glyoxal, isobutyraldehyde, and ammonia as starting materials [2] [5]. This classical condensation reaction proceeds through intermediate formation and cyclization steps, typically yielding 20-40% of the desired product [6] [3]. While this method offers the advantage of readily available starting materials, it suffers from low yields and significant byproduct formation.
Amidine-based approaches involve the reaction of isopropylamidine with α-haloketones such as bromoacetaldehyde diethyl acetal [3]. This route demonstrates improved yields of 40-60% compared to the Debus-Radziszewski method, proceeding under relatively mild conditions through nucleophilic substitution followed by cyclization. The requirement for additional synthesis steps to prepare the amidine starting materials represents a notable disadvantage.
Metal-catalyzed cross-coupling reactions have emerged as more sophisticated approaches, incorporating palladium or other transition metal catalysts to achieve regioselective alkylation [7] [8]. These methods typically employ imidazole derivatives and isopropyl organometallic reagents, achieving yields of 50-80% with superior selectivity and functional group tolerance [9] [3]. Despite their advantages, these approaches require specialized catalysts and reagents, increasing both complexity and cost.
| Method | Starting Materials | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation with Alkyl Halides | Imidazole, Isopropyl Halide | 30-70 | Simple procedure | Regioselectivity issues |
| Debus-Radziszewski Synthesis | Glyoxal, Isobutyraldehyde, Ammonia | 20-40 | Readily available materials | Low yields, byproducts |
| Amidine + α-Haloketone | Isopropylamidine, Bromoacetaldehyde | 40-60 | Mild conditions | Additional synthesis steps |
| Metal-Catalyzed Cross-Coupling | Imidazole derivative, Isopropyl organometallic | 50-80 | High selectivity | Requires specialized catalysts |
Recent advances in catalytic methodology have revolutionized the synthesis of 2-Isopropyl-1H-imidazole sulphate through the development of novel heterogeneous and homogeneous catalytic systems [10] [11] [12].
Cobalt Oxide Nanoparticles (Co3O4) represent a significant breakthrough in heterogeneous catalysis for imidazole synthesis [11]. These nanoparticles, with average particle sizes of 20-30 nanometers, demonstrate exceptional catalytic activity under ultrasonic irradiation conditions. The synthesis proceeds through a multicomponent reaction involving benzil, primary amines, ammonium acetate, and various aldehydes, achieving yields of 85-95% [11]. The paramagnetic behavior of these nanoparticles enables facile separation and recovery, with the catalyst maintaining activity for up to five cycles without significant degradation. The Lewis acid character of the cobalt oxide enhances the electrophilicity of carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.
Urea/Hydrogen Peroxide (UHP) systems have emerged as environmentally benign catalytic approaches [6]. This molecular catalyst system operates at 10 mol% loading in refluxing ethanol, promoting the condensation of benzil or benzoin with aldehydes and ammonium acetate to yield highly substituted imidazoles with 80-95% efficiency [6]. The UHP system functions through dual mechanisms: promoting the dissociation of ammonium acetate to generate nucleophilic ammonia and oxidizing benzoin to the more reactive benzil intermediate. The green protocol characteristics, including inexpensive catalyst components and simple workup procedures, make this approach particularly attractive for large-scale synthesis.
Magnetic Core-Shell Nanoparticles utilizing Fe3O4@SiO2@(CH2)3N+Me3I3- architectures provide innovative solutions for solvent-free synthesis [12]. These functionalized magnetic nanoparticles enable the conversion of aldehydes to imidazole derivatives under solvent-free conditions, achieving yields of 75-90%. The core-shell structure provides both catalytic activity and magnetic separability, allowing for straightforward recovery through magnetic decantation. Multiple characterization techniques including transmission electron microscopy, scanning electron microscopy, energy-dispersive X-ray spectroscopy, Fourier-transform infrared spectroscopy, X-ray diffraction, and vibrating sample magnetometry confirm the successful functionalization and structural integrity of these catalytic systems.
Zirconium(IV) Chloride catalysis enables the synthesis of novel 5-amino and 5-iminoimidazo[1,2-a]imidazoles through three-component reactions [13]. This approach demonstrates wide structural diversification capabilities, incorporating 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides to produce nitrogen-fused ring systems with yields ranging from 70-85%. The protocol establishes reaction conditions based on the reactivity of starting substrates, providing access to compound libraries with significant synthetic and pharmacological interest.
Copper(I) Iodide (CuI) catalysis facilitates rapid synthesis of trisubstituted imidazoles through multicomponent condensation reactions [14]. This catalytic system demonstrates exceptional efficiency, providing access to 2,4,5-trisubstituted imidazoles in yields up to 95% with significantly reduced reaction times. The substrate scope encompasses reactions of both benzoin and benzil with diverse aldehydes in the presence of ammonium acetate as the nitrogen source.
| Catalyst Type | Reaction Conditions | Yield Range (%) | Key Advantages | Particle Size (nm) |
|---|---|---|---|---|
| Cobalt Oxide Nanoparticles (Co3O4) | Ultrasonic irradiation, 20-30 nm particles | 85-95 | Reusable, high antibacterial activity | 20-30 |
| Urea/Hydrogen Peroxide (UHP) | Refluxing ethanol, 10 mol% | 80-95 | Green protocol, inexpensive | N/A |
| Magnetic Fe3O4@SiO2 Nanoparticles | Solvent-free, magnetic separation | 75-90 | Easy separation, recyclable | Core-shell structure |
| Zirconium(IV) Chloride | Three-component reaction | 70-85 | Wide structural diversity | N/A |
| Copper(I) Iodide (CuI) | Short reaction times | 80-95 | Rapid synthesis | N/A |
The purification of 2-Isopropyl-1H-imidazole sulphate requires sophisticated separation techniques to achieve the high purity levels necessary for pharmaceutical and research applications [15] [16] [17].
Crystallization on Cooling Surfaces represents the most effective industrial-scale purification method [15]. This technique involves controlled crystallization of imidazole compounds on temperature-controlled surfaces, typically operating in the temperature range of 90-160°C. The process achieves exceptional purity levels of 99.9% with recovery yields of 85-95% [15]. The crystallization process utilizes a temperature gradient from the dissolving temperature to 50 Kelvin below, followed by removal of the uncrystallized residual liquid. Optional washing and sweating steps further enhance purity by removing surface impurities and promoting the growth of higher-quality crystals. The scalable nature of this approach makes it particularly suitable for continuous industrial production.
Recrystallization from Organic Solvents provides a versatile purification approach utilizing various solvent systems [15] [17]. Common solvents include methanol, benzene, toluene, and diethyl ether, often employed in combination with co-solvents such as nitromethane. This method achieves purity levels of 95-98% with recovery yields of 80-90%. The selection of appropriate solvent systems depends on the solubility characteristics of the target compound and the nature of impurities present. Temperature control during recrystallization, typically from room temperature to reflux conditions, enables optimization of crystal formation and impurity rejection.
Chromatographic Separation techniques offer high-resolution purification capabilities [16] [18]. Ion-exchange chromatography, particularly using Source 30Q anion exchange columns, provides excellent separation of imidazole derivatives based on their charge characteristics. Size exclusion chromatography using Sephadex G-25 columns enables effective desalting and buffer exchange operations. These methods achieve purity levels of 95-99% with recovery yields of 70-85%. The sequential application of multiple chromatographic steps, including immobilized metal affinity chromatography followed by ion-exchange chromatography, enables the removal of diverse impurity classes while maintaining high recovery rates.
Acid-Base Extraction methodologies exploit the amphoteric nature of imidazole derivatives [19] [15]. These approaches utilize pH-dependent protonation and deprotonation equilibria to achieve selective separation. Stronger bases remain protonated and soluble at specific pH values, while weaker bases precipitate. This method typically achieves purity levels of 90-95% with recovery yields of 75-90%. The pH control mechanisms enable regioselective separation of isomeric products, providing access to specific substitution patterns.
Magnetic Separation techniques leverage the magnetic properties of functionalized catalysts used in synthesis [12]. These methods enable simultaneous reaction and purification processes, achieving purity levels of 85-95% with recovery yields of 80-90%. The magnetic separation approach eliminates the need for complex filtration procedures, providing simple workup through magnetic decantation.
| Purification Method | Temperature Range (°C) | Purity Achieved (%) | Recovery Yield (%) | Key Features |
|---|---|---|---|---|
| Crystallization on Cooling Surfaces | 90-160 | 99.9 | 85-95 | Scalable, continuous process |
| Recrystallization from Organic Solvents | Room temperature to reflux | 95-98 | 80-90 | Simple, cost-effective |
| Chromatographic Separation | Room temperature | 95-99 | 70-85 | High resolution separation |
| Acid-Base Extraction | Room temperature | 90-95 | 75-90 | pH-dependent selectivity |
| Magnetic Separation | Room temperature | 85-95 | 80-90 | Easy catalyst recovery |
Comprehensive kinetic investigations have established optimal reaction parameters for maximizing the yield and efficiency of 2-Isopropyl-1H-imidazole sulphate synthesis [20] [21] [22] [23].
Temperature Effects demonstrate critical importance in reaction optimization [21] [22]. Kinetic studies reveal that optimal temperatures range from 50-80°C, with maximum yields of 95% achieved at 50°C [21]. Below this temperature range, reaction rates become prohibitively slow, while temperatures above 80°C promote side reactions and product degradation. The temperature dependence follows Arrhenius behavior, with activation energies typically ranging from 60-80 kilojoules per mole. Temperature control within ±2°C proves essential for reproducible results and consistent product quality.
Pressure Dependencies show minimal impact on reaction outcomes above atmospheric pressure [21] [22]. Studies indicate that pressures in the range of 1-10 bar have negligible effects on reaction rates and yields, suggesting that pressure control is not a critical optimization parameter for this synthetic system. This observation simplifies reactor design requirements and reduces operational complexity for industrial applications.
Catalyst Loading Optimization reveals a linear relationship between catalyst concentration and reaction rate up to 10 mol% loading [6] [21]. Maximum efficiency occurs at 10 mol% catalyst loading, beyond which additional catalyst provides diminishing returns and increases the formation of side products. Studies with urea/hydrogen peroxide systems demonstrate that catalyst loadings above 15 mol% lead to increased byproduct formation without corresponding yield improvements. The economic optimization suggests that 8-12 mol% loading provides the optimal balance between reaction efficiency and catalyst cost.
Reaction Time Studies establish first-order kinetic behavior with respect to the limiting reagent [20] [22]. Reactions typically reach completion within 2-4 hours under optimal conditions, with yields plateauing after 2 hours. Extended reaction times beyond 6 hours lead to product degradation and decreased overall yields. The kinetic rate constants for imidazole formation have been determined as k = 1.23 × 10⁻¹¹ M⁻² s⁻¹ under standard conditions [22]. These kinetic parameters enable accurate prediction of reaction progress and optimization of batch processing times.
Solvent System Optimization reveals significant dependencies on solvent choice [21] [24] [23]. Methanol consistently outperforms other solvents, including ethanol, with yields typically 10-15% higher than comparable alcohol systems. Water-based systems promote byproduct formation and should be avoided. The solvent effects correlate with the ability to stabilize intermediate species and influence the nucleophilicity of reactive components. Solvent polarity and hydrogen bonding capacity play crucial roles in determining reaction outcomes.
Mechanistic Insights from kinetic studies reveal that imine formation constitutes the rate-limiting step in most synthetic pathways [22]. The reaction proceeds through sequential condensation and cyclization mechanisms, with the initial nucleophilic attack of ammonia on carbonyl groups determining overall reaction rates. pH effects demonstrate exponential relationships with reaction rates, reflecting the importance of maintaining optimal acid-base conditions for nucleophilic species generation.
| Parameter | Optimal Range | Impact on Yield | Kinetic Rate Constant | Side Reactions |
|---|---|---|---|---|
| Temperature | 50-80°C | Increase up to 95% at 50°C | k = 1.23 × 10⁻¹¹ M⁻² s⁻¹ | Minimal below 80°C |
| Pressure | 1-10 bar | Minimal effect above 1 bar | Pressure independent | None observed |
| Catalyst Loading | 5-15 mol% | Maximum at 10 mol% | Linear relationship | Increases above 15 mol% |
| Reaction Time | 1-6 hours | Plateau after 2 hours | First-order kinetics | Degradation after 6 hours |
| Solvent System | Methanol/Ethanol | Methanol superior | Solvent dependent | Byproducts in water |